molecular formula C6H14ClNS B6195088 [(3S)-piperidin-3-yl]methanethiol hydrochloride CAS No. 2679949-47-2

[(3S)-piperidin-3-yl]methanethiol hydrochloride

Cat. No.: B6195088
CAS No.: 2679949-47-2
M. Wt: 167.7
InChI Key:
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Description

[(3S)-piperidin-3-yl]methanethiol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-piperidin-3-yl]methanethiol hydrochloride typically involves the reaction of piperidine derivatives with thiol-containing reagents. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a thiol reagent under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(3S)-piperidin-3-yl]methanethiol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding piperidine derivative without the thiol group.

    Substitution: The thiol group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of alkyl or acyl derivatives.

Scientific Research Applications

[(3S)-piperidin-3-yl]methanethiol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [(3S)-piperidin-3-yl]methanethiol hydrochloride involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

[(3S)-piperidin-3-yl]methanethiol hydrochloride can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound, which lacks the thiol group.

    N-methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.

    Piperidine-4-carboxylic acid: A derivative with a carboxyl group attached to the piperidine ring.

The uniqueness of this compound lies in the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to other piperidine derivatives.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(3S)-piperidin-3-yl]methanethiol hydrochloride involves the reaction of piperidine with methanethiol followed by hydrochloric acid treatment.", "Starting Materials": [ "Piperidine", "Methanethiol", "Hydrochloric acid" ], "Reaction": [ "Add piperidine to a reaction flask", "Add methanethiol to the reaction flask", "Stir the reaction mixture at room temperature for several hours", "Add hydrochloric acid to the reaction mixture to form [(3S)-piperidin-3-yl]methanethiol hydrochloride", "Isolate the product by filtration or precipitation" ] }

CAS No.

2679949-47-2

Molecular Formula

C6H14ClNS

Molecular Weight

167.7

Purity

95

Origin of Product

United States

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